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Compound of Interest
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Cat. No.: B1681984 Get Quote

Solid-Phase Peptide Synthesis Protocol for
Spinorphin
For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocol
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of

Spinorphin, a heptapeptide with the sequence Leu-Val-Val-Tyr-Pro-Trp-Thr. Spinorphin is an

endogenous peptide that inhibits enkephalin-degrading enzymes, exhibiting antinociceptive

and anti-inflammatory properties.[1][2][3] The synthesis is based on the widely used Fmoc/tBu

(9-fluorenylmethoxycarbonyl/tert-butyl) strategy.

Overview of Spinorphin Synthesis
The synthesis of Spinorphin (Leu-Val-Val-Tyr-Pro-Trp-Thr) is achieved through a stepwise

solid-phase approach. The peptide is assembled on a solid support resin, starting from the C-

terminal amino acid (Threonine) to the N-terminal amino acid (Leucine). Each amino acid is

protected with an Fmoc group at the α-amino position and appropriate side-chain protecting

groups. Following the complete assembly of the peptide chain, the peptide is cleaved from the

resin, and all protecting groups are removed. The crude peptide is then purified by reversed-

phase high-performance liquid chromatography (RP-HPLC).
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Spinorphin Properties
Property Value

Amino Acid Sequence H-Leu-Val-Val-Tyr-Pro-Trp-Thr-OH

Molecular Formula C45H64N8O10

Molecular Weight 877.06 g/mol

Experimental Protocols
Materials and Reagents
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Reagent Grade Supplier (Example)

Fmoc-Thr(tBu)-Wang Resin Synthesis Grade Sigma-Aldrich, Novabiochem

Fmoc-Trp(Boc)-OH Synthesis Grade Sigma-Aldrich, Novabiochem

Fmoc-Pro-OH Synthesis Grade Sigma-Aldrich, Novabiochem

Fmoc-Tyr(tBu)-OH Synthesis Grade Sigma-Aldrich, Novabiochem

Fmoc-Val-OH Synthesis Grade Sigma-Aldrich, Novabiochem

Fmoc-Leu-OH Synthesis Grade Sigma-Aldrich, Novabiochem

N,N'-Diisopropylcarbodiimide

(DIC)
Synthesis Grade Sigma-Aldrich

Oxyma Pure (Ethyl

cyanohydroxyiminoacetate)
Synthesis Grade Sigma-Aldrich

Piperidine Synthesis Grade Sigma-Aldrich

N,N-Dimethylformamide (DMF) HPLC Grade Fisher Scientific

Dichloromethane (DCM) HPLC Grade Fisher Scientific

Trifluoroacetic acid (TFA) Reagent Grade Sigma-Aldrich

Triisopropylsilane (TIS) Reagent Grade Sigma-Aldrich

1,2-Ethanedithiol (EDT) Reagent Grade Sigma-Aldrich

Diethyl ether ACS Grade Fisher Scientific

Acetonitrile (ACN) HPLC Grade Fisher Scientific

Solid-Phase Peptide Synthesis Workflow
The synthesis is performed on a 0.1 mmol scale using an automated or manual peptide

synthesizer.
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Fmoc-Thr(tBu)-Wang Resin

Swell Resin in DMF

Fmoc Deprotection
(20% Piperidine in DMF)

DMF Wash

Amino Acid Coupling
(Fmoc-AA-OH, DIC, Oxyma)

DMF Wash

Repeat for each Amino Acid
(Trp, Pro, Tyr, Val, Val, Leu)

6 cycles

Final Fmoc Deprotection

DMF and DCM Wash

Dry Resin

Cleavage from Resin
(TFA/TIS/EDT/H2O)

Precipitation in cold Ether

RP-HPLC Purification

Lyophilization

Pure Spinorphin Peptide

Click to download full resolution via product page

Caption: Automated Solid-Phase Peptide Synthesis Workflow for Spinorphin.
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Step-by-Step Protocol:

Resin Swelling: Swell 0.1 mmol of Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in a

reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5 minutes. Drain.

Repeat the piperidine treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 times).

Amino Acid Coupling:

In a separate vial, dissolve 0.5 mmol (5 eq) of the next Fmoc-amino acid (Fmoc-Trp(Boc)-

OH for the first coupling) and 0.5 mmol (5 eq) of Oxyma Pure in DMF.

Add 0.5 mmol (5 eq) of DIC to the amino acid solution and pre-activate for 2 minutes.

Add the activated amino acid solution to the resin.

Agitate for 1-2 hours at room temperature.

Wash the resin with DMF (3 times). A Kaiser test can be performed to ensure complete

coupling.

Repeat Synthesis Cycle: Repeat steps 2 and 3 for the remaining amino acids in the

sequence: Pro, Tyr(tBu), Val, Val, and Leu.

Final Deprotection and Washing:

After the final coupling (Fmoc-Leu-OH), perform a final Fmoc deprotection (step 2).

Wash the peptide-resin with DMF (5 times), followed by DCM (5 times).
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Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection
Cleavage Cocktail:

Component Volume Percentage Purpose

Trifluoroacetic acid (TFA) 94%

Cleaves peptide from resin

and removes side-chain

protecting groups

Triisopropylsilane (TIS) 2.5%
Cation scavenger (protects

Trp)

1,2-Ethanedithiol (EDT) 2.5%
Cation scavenger (protects

Trp)

Water 1%
Cation scavenger (protects

Tyr)

Procedure:

Place the dry peptide-resin in a reaction vessel.

Add the freshly prepared cleavage cocktail (10 mL per 0.1 mmol of resin).

Agitate at room temperature for 2-3 hours. The presence of Tryptophan and Tyrosine

necessitates the use of scavengers like TIS and EDT to prevent alkylation of the indole and

phenol side chains.[1][4][5]

Filter the resin and collect the filtrate containing the peptide.

Wash the resin with a small amount of fresh TFA.

Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold

volume of cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold

ether two more times.

Dry the crude peptide pellet under vacuum.

Purification and Characterization
Purification by RP-HPLC:

Parameter Specification

Column
Preparative C18 column (e.g., 10 µm particle

size, 250 x 21.2 mm)

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile (ACN)

Gradient 10-50% B over 40 minutes

Flow Rate 15 mL/min

Detection 220 nm and 280 nm

Procedure:

Dissolve the crude peptide in a minimal amount of mobile phase A, with a small amount of

ACN if necessary.

Inject the solution onto the equilibrated RP-HPLC column.

Collect fractions corresponding to the major peak.

Analyze the purity of the collected fractions using analytical RP-HPLC.

Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Characterization:
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Technique Expected Result

Analytical RP-HPLC Purity > 95%

Mass Spectrometry (ESI-MS) [M+H]+ = 878.07 (Calculated: 877.06)

For a heptapeptide synthesized using standard Fmoc-SPPS, a final yield after purification of

15-30% can typically be expected, with a purity of >95% as determined by analytical RP-HPLC.

[6][7][8]

Spinorphin Signaling Pathway
Spinorphin exerts its biological effects primarily through the inhibition of enkephalin-degrading

enzymes. By preventing the breakdown of endogenous enkephalins, Spinorphin potentiates

their analgesic and anti-inflammatory effects. Additionally, it directly antagonizes the P2X3

receptor, which is involved in pain signaling.[3][9]
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Caption: Mechanism of action of Spinorphin.

Summary
This protocol outlines a reliable method for the synthesis, purification, and characterization of

Spinorphin using Fmoc solid-phase peptide synthesis. Adherence to these procedures,
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particularly the use of appropriate scavengers during cleavage, is critical for obtaining a high-

purity final product suitable for research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1681984?utm_src=pdf-custom-synthesis
https://www.peptide.com/resources/solid-phase-peptide-synthesis/cleavage-cocktails/
https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://pubmed.ncbi.nlm.nih.gov/36297364/
https://pubmed.ncbi.nlm.nih.gov/36297364/
http://langene.com/index.php/new/index/g/c/id/20.html
http://langene.com/index.php/new/index/g/c/id/20.html
https://tools.thermofisher.com/content/sfs/brochures/cms_040654.pdf
https://www.researchgate.net/post/How-can-I-calculate-theoretical-peptide-yield-on-SPPS-Any-Formula
https://www.gyrosproteintechnologies.com/purepep-blog/peptide-purity-yield-spps
https://www.researchgate.net/figure/Yield-and-purity-of-the-synthesized-peptides-by-the-three-protocols-1-Crude-yield-2_tbl2_370529216
https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://www.benchchem.com/product/b1681984#solid-phase-peptide-synthesis-protocol-for-spinorphin
https://www.benchchem.com/product/b1681984#solid-phase-peptide-synthesis-protocol-for-spinorphin
https://www.benchchem.com/product/b1681984#solid-phase-peptide-synthesis-protocol-for-spinorphin
https://www.benchchem.com/product/b1681984#solid-phase-peptide-synthesis-protocol-for-spinorphin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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